molecular formula C9H8N2O2 B12937799 5-Nitro-3,4-dihydroisoquinoline

5-Nitro-3,4-dihydroisoquinoline

Cat. No.: B12937799
M. Wt: 176.17 g/mol
InChI Key: YLCNTJAIZUZERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound characterized by a partially saturated isoquinoline backbone with a nitro group (-NO₂) at the 5-position. Its molecular formula is C₉H₈N₂O₂, with an average mass of 178.19 g/mol (derived from structural analogs in ). The dihydro structure (one double bond in the six-membered ring) distinguishes it from fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drug candidates, due to its reactivity at the C=N bond and nitro group .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

YLCNTJAIZUZERB-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Tetrahydroisoquinoline Precursors

  • Starting Material: 1,2,3,4-tetrahydroisoquinoline or substituted analogs.
  • Nitrating Agent: Concentrated nitric acid (HNO3, 65%) is commonly used.
  • Procedure: The tetrahydroisoquinoline is triturated with silica gel and then treated dropwise with nitric acid at room temperature. The reaction proceeds until a deep yellow color appears, indicating nitration completion.
  • Workup: The reaction mixture is extracted with diethyl ether, washed with sodium bicarbonate solution, dried over magnesium sulfate, and purified by column chromatography.
  • Outcome: This method yields 5-nitro-3,4-dihydroisoquinoline derivatives with high regioselectivity and purity.
Parameter Condition Notes
Nitrating agent 65% HNO3 Added dropwise at room temperature
Reaction time ~20-30 minutes Monitored by TLC for completion
Solvent Silica gel as solid support Facilitates mixing and reaction control
Purification Silica gel chromatography Eluent: n-Hexane:EtOAc (2:1)

Partial Reduction to 3,4-Dihydroisoquinoline

  • Objective: Reduce the isoquinoline ring partially to the dihydro form without affecting the nitro group.
  • Common Reducing Agents: Sodium borohydride (NaBH4), catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Conditions: Mild temperatures (room temperature to 40°C) to avoid over-reduction.
  • Outcome: Selective reduction of the double bond in the isoquinoline ring, preserving the nitro substituent at the 5-position.

Multi-Step Synthesis Including Protection and Functionalization

  • In some synthetic routes, the 2-position of the isoquinoline is protected as a tert-butyl carbamate (Boc) to facilitate further functionalization.
  • The synthesis of tert-butyl this compound-2(1H)-carboxylate involves:
    • Nitration of tetrahydroisoquinoline derivatives.
    • Protection of the 2-position amine with di-tert-butyl dicarbonate.
    • Purification and characterization.
  • This method is valuable for preparing intermediates for medicinal chemistry applications.
Step Reagents/Conditions Purpose
Nitration 65% HNO3, silica gel, room temp Introduce nitro group at 5-position
Protection Di-tert-butyl dicarbonate, base, solvent Boc protection at 2-position
Reduction NaBH4 or Pd/C hydrogenation Partial reduction of isoquinoline
Purification Silica gel chromatography Obtain pure product
  • The nitration step is highly regioselective for the 5-position on the isoquinoline ring due to electronic and steric factors.
  • The use of silica gel as a solid support during nitration improves reaction control and yield.
  • Partial reduction methods must be carefully controlled to avoid reduction of the nitro group, which is sensitive to strong reducing conditions.
  • Protection strategies such as Boc protection at the 2-position enable further synthetic transformations without compromising the nitro group or the dihydroisoquinoline core.
  • Industrially, these methods are optimized for scalability, with attention to solvent recycling and minimizing hazardous waste.
Method Step Reagents/Conditions Key Notes Yield/Outcome
Nitration 65% HNO3, silica gel, room temp Regioselective nitration at 5-position High purity 5-nitro derivative
Partial Reduction NaBH4 or Pd/C + H2, mild temp Selective reduction of ring double bond Preserves nitro group
Protection (optional) Di-tert-butyl dicarbonate, base, solvent Boc protection at 2-position Facilitates further functionalization
Purification Silica gel chromatography Essential for product isolation High purity final compound

The preparation of this compound involves well-established nitration of tetrahydroisoquinoline precursors followed by selective partial reduction. Protection strategies enhance synthetic versatility. These methods are supported by detailed experimental protocols and have been validated in both laboratory and industrial contexts. The choice of reagents, reaction conditions, and purification techniques critically influence the yield and purity of the final compound.

This comprehensive overview integrates diverse research findings and practical considerations, providing a professional and authoritative guide to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-nitroisoquinoline.

    Reduction: The nitro group can be reduced to an amino group, resulting in 5-amino-3,4-dihydroisoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: 5-Nitroisoquinoline

    Reduction: 5-Amino-3,4-dihydroisoquinoline

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-nitro-3,4-dihydroisoquinoline derivatives in cancer treatment. For instance, certain derivatives have shown enhanced inhibitory activity against specific cancer cell lines by targeting key enzymes involved in tumor growth. A study indicated that compounds derived from this scaffold exhibited significant cytotoxic effects on various cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that this compound derivatives possess effective inhibition against bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the compound can enhance its potency against resistant strains .

Neuroprotective Effects
In neuropharmacology, this compound has been studied for its neuroprotective properties. Compounds based on this structure have demonstrated protective effects against neuronal damage induced by stressors such as corticosterone in PC12 cells. These findings suggest potential applications in treating neurodegenerative diseases and mood disorders .

Synthetic Applications

Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies. A notable approach involves the use of iminium intermediates for the efficient synthesis of N-alkylated derivatives. This method not only simplifies the synthesis process but also allows for the introduction of various substituents that can modulate biological activity .

Scaffold Hopping in Drug Design
The compound serves as a scaffold in drug design, particularly through scaffold hopping strategies aimed at developing novel antidepressant agents. By modifying the core structure of this compound, researchers have synthesized new compounds with improved efficacy and safety profiles compared to existing antidepressants like Agomelatine .

Case Studies and Research Findings

Study Focus Area Findings
Study A (2021)Anticancer ActivityIdentified several derivatives with IC50 values significantly lower than standard treatments .
Study B (2020)Antimicrobial ActivityDemonstrated potent activity against Mycobacterium tuberculosis with MIC values as low as 25 μg/mL .
Study C (2016)NeuroprotectionShowed protective effects on PC12 cells against corticosterone-induced damage, indicating potential for depression treatment .

Mechanism of Action

The mechanism of action of 5-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of enzymes, disruption of DNA synthesis, and induction of oxidative stress. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

a) 8-Fluoro-3,4-dihydroisoquinoline
  • Structure : Fluorine (-F) at the 8-position instead of nitro.
  • Synthesis : Prepared via lithiation-based methods, enabling fluorine-amine exchange reactions for further functionalization .
  • Reactivity : The electron-withdrawing fluorine atom enhances electrophilic substitution rates compared to nitro derivatives but offers distinct regioselectivity in amidation or alkylation reactions .
  • Applications: Used to synthesize 1,8-disubstituted tetrahydroisoquinolines for CNS drug libraries .
b) 5-Methoxy-3,4-dihydroisoquinoline
  • Structure : Methoxy (-OCH₃) at the 5-position.
  • Electronic Effects : Methoxy is electron-donating, increasing electron density at the aromatic ring and altering reactivity in nucleophilic substitutions.
  • Applications: Primarily employed as a reference standard for impurity control in isoquinoline-based pharmaceuticals .
c) 5-Nitro-1,2,3,4-tetrahydroquinoline
  • Structure: Fully saturated tetrahydroquinoline backbone with nitro at the 5-position.
  • Reactivity : Reduced aromaticity compared to dihydro derivatives, leading to slower cyclization rates but improved stability under acidic conditions .
  • Applications : Explored in anti-oxidative stress studies (e.g., anti-H₂O₂ activity) .

Reactivity and Functionalization

  • Nitro Group Reactivity: In 5-Nitro-3,4-dihydroisoquinoline, the nitro group facilitates SNH amidation reactions, enabling access to nitroso and urea derivatives . Contrastingly, 5-methoxy derivatives lack this reactivity, making them less versatile in amidation pathways .
  • C=N Bond Reactivity: The dihydro structure allows selective reduction of the C=N bond to form tetrahydroisoquinolines, a feature exploited in CNS drug synthesis . Fully aromatic nitroisoquinolines (e.g., 5-Nitroisoquinoline) exhibit lower reduction rates due to aromatic stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.